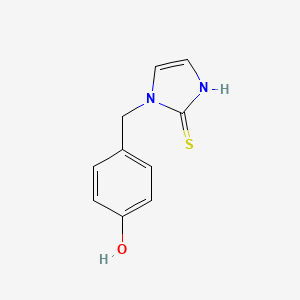

1-(4-Hydroxybenzyl)imidazole-2-thiol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZHFJGVDNBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241812 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-64-5 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Post Synthetic Modification:the Existing 1 4 Hydroxybenzyl Imidazole 2 Thiol Can Be Chemically Altered. the Phenolic Hydroxyl Group is a Strong Activating Group, Directing Electrophilic Aromatic Substitution Eas to the Ortho Positions Positions 3 and 5 of the Phenyl Ring.lumenlearning.com

Purification and Isolation Techniques for this compound and its Synthetic Intermediates

The purity of this compound and its intermediates is crucial for accurate biological evaluation. A combination of chromatographic and non-chromatographic methods is used for their purification and isolation.

Chromatographic Separation Methods (e.g., HPLC, GC)

Chromatography is the most powerful technique for the separation and purification of imidazole (B134444) derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for the analysis and purification of non-volatile compounds like imidazole-2-thiols. nih.gov

Stationary Phase: Reversed-phase columns, such as C8 or C18, are most common. nih.gov

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate, acetate, or formate). nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities. ptfarm.pl

Detection: UV detection is frequently used, with the wavelength set to an absorption maximum of the imidazole ring, typically between 210-230 nm or near 280 nm if the aromatic system is extensive. ptfarm.plresearchgate.net

A representative HPLC method for imidazole derivatives might use the following parameters:

| Parameter | Condition | Reference |

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) | nih.gov |

| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 220 nm | ptfarm.pl |

Gas Chromatography (GC): Direct GC analysis of this compound is challenging due to its low volatility and the presence of active hydrogen atoms on the thiol and phenol (B47542) groups, which can lead to poor peak shape and thermal decomposition. researchgate.net Therefore, derivatization is required to make the analyte suitable for GC analysis. researchgate.netnih.gov

Derivatization: Silylation is the most common derivatization technique for compounds containing -OH, -NH, and -SH groups. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of MSTFA and trimethylsilylimidazole (TSIM) are used to replace the active hydrogens with trimethylsilyl (B98337) (-Si(CH3)3) groups. nih.govnih.gov This process increases volatility and thermal stability. numberanalytics.com The resulting silylated derivative can then be readily analyzed by GC-Mass Spectrometry (GC-MS).

Recrystallization and Precipitation Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Single-Solvent Recrystallization: This is the most common method. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. For imidazole-2-thiol derivatives, ethanol (B145695) is a frequently used recrystallization solvent. [20, 23 from initial search]

Two-Solvent Recrystallization: This method is used when no single suitable solvent can be found. The compound is dissolved in a "good" solvent in which it is highly soluble at all temperatures. A "bad" solvent (an anti-solvent), in which the compound is poorly soluble, is then added dropwise to the hot solution until it becomes cloudy. A few drops of the good solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly to induce crystallization. [4 from initial search] A common two-solvent system for polar compounds is ethanol/water.

Precipitation: This technique is often used for rapid, though less selective, purification. It can be achieved by changing the pH of a solution to render the compound insoluble or by adding an anti-solvent to a solution of the crude product, causing the desired compound to precipitate out of the solution. For instance, after a reaction in an organic solvent, pouring the mixture into a large volume of water or a non-polar solvent like hexane (B92381) can cause the polar product to precipitate.

| Compound Class | Purification Method | Solvent(s) | Reference |

| Imidazole-2-thiol derivatives | Recrystallization | Ethanol | [20, 23 from initial search] |

| Benzimidazole (B57391) derivatives | Recrystallization | THF | nih.gov |

| General Polar Solids | Recrystallization | Ethanol/Water | [4 from initial search] |

| General Polar Solids | Precipitation | Addition of non-polar anti-solvent (e.g., Hexane) | General Technique |

Comprehensive Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation of 1-(4-Hydroxybenzyl)imidazole-2-thiol

The elucidation of the molecular structure of this compound is accomplished through the synergistic application of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the precise mass and fragmentation behavior, collectively providing a detailed molecular portrait.

NMR spectroscopy is the cornerstone for determining the structure of this compound in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information about the proton and carbon environments and their connectivity.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons, and the multiplicity (splitting pattern) shows the number of neighboring protons. For this compound, the spectrum would exhibit distinct signals for the benzylic protons, the aromatic protons on the p-substituted ring, and the protons on the imidazole (B134444) ring. The hydroxyl and thiol protons may appear as broad singlets and their position can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the presence of each unique carbon atom. Key signals would include those for the sp² carbons of the phenyl and imidazole rings, the sp³ benzylic carbon, and the characteristic C=S carbon (thione) which typically appears significantly downfield. mdpi.com The structures of synthesized compounds are often confirmed using ¹H NMR and ¹³C NMR spectroscopy. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data is based on standard chemical shift values and data from structurally related compounds.

| Atom | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) / ppm, (Multiplicity, J / Hz, Integration) | Chemical Shift (δ) / ppm | |

| Imidazole-H4/H5 | ~7.0-7.2 (d, J=~2 Hz, 2H) | ~115-125 |

| Imidazole C2 (C=S) | - | ~160-170 |

| Benzyl-CH₂ | ~5.0 (s, 2H) | ~50-55 |

| Aromatic-H (ortho to CH₂) | ~7.1-7.2 (d, J=~8 Hz, 2H) | ~128-130 |

| Aromatic-H (ortho to OH) | ~6.7-6.8 (d, J=~8 Hz, 2H) | ~115-116 |

| Aromatic-C (C-CH₂) | - | ~127-129 |

| Aromatic-C (C-OH) | - | ~156-158 |

| Phenolic-OH | Variable, broad s, 1H | - |

| Thiol-NH/SH | Variable, broad s, 1H | - |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between atoms. jocpr.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would primarily show a correlation between the ortho- and meta-protons on the 4-hydroxybenzyl ring, confirming their adjacent relationship. It would also confirm the coupling between the two non-equivalent protons on the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. nih.gov Key correlations would link the benzylic proton signal to the benzylic carbon signal, the aromatic proton signals to their respective aromatic carbon signals, and the imidazole proton signals to their corresponding carbons. This provides a direct link between the ¹H and ¹³C assignments. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting molecular fragments. ipb.pt For instance, the benzylic protons (CH₂) would show a correlation to the imidazole ring carbons and the quaternary aromatic carbon, definitively linking the benzyl (B1604629) group to the imidazole ring nitrogen. The aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which helps in determining stereochemistry and conformation. mdpi.com In this molecule, NOESY could show correlations between the benzylic CH₂ protons and the ortho-protons of the phenyl ring, as well as with the H5 proton of the imidazole ring, confirming their spatial proximity.

Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of a compound. rsc.org For this compound (formula: C₁₀H₁₀N₂OS), HRMS would be used to confirm this exact composition. nih.gov The experimentally measured mass is compared to the calculated mass, with a match within a very small tolerance (typically <5 ppm) providing strong evidence for the proposed formula.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₀H₁₁N₂OS⁺ | 207.0587 | ~207.0587 ± 0.0010 |

| [M+Na]⁺ | C₁₀H₁₀N₂NaOS⁺ | 229.0406 | ~229.0406 ± 0.0011 |

In tandem mass spectrometry (MS/MS), the molecular ion (or a specific adduct) is isolated and then fragmented to produce smaller ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. nih.gov

For this compound, the most likely fragmentation pathway upon collision-induced dissociation (CID) would involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would lead to two major, stable fragment ions:

The 4-hydroxybenzyl cation: This fragment would appear at an m/z of 107.

The imidazole-2-thiol radical cation: This fragment would appear at an m/z of 100.

The presence of these specific fragments provides powerful evidence for the existence of both the 4-hydroxybenzyl and the imidazole-2-thiol moieties and confirms that they are linked together. Further fragmentation of the imidazole ring could also be observed. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would provide key insights into its constituent parts: the p-hydroxyphenyl group, the imidazole ring, and the thione group.

The IR spectrum is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group, likely involved in hydrogen bonding. The N-H stretching vibration of the imidazole ring is also anticipated in a similar region, potentially overlapping with the O-H band. Aromatic C-H stretching vibrations from both the phenyl and imidazole rings would appear around 3100-3000 cm⁻¹.

The "fingerprint region" below 1600 cm⁻¹ is particularly informative. Characteristic C=C stretching vibrations of the aromatic rings are expected around 1600-1450 cm⁻¹. The C=N stretching of the imidazole ring should also be observable in this region. The C-N stretching and N-H bending modes of the imidazole-2-thione core would contribute to the complex pattern of bands in the 1400-1000 cm⁻¹ range. A key vibration is the C=S (thione) stretching mode, which is expected to appear in the region of 1250-1050 cm⁻¹, although its intensity can be variable.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the aromatic rings would produce strong Raman signals. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum. The p-hydroxyphenyl group has characteristic Raman bands, with intense signals often observed around 1215 cm⁻¹ and 1170 cm⁻¹. nih.gov

Table 1: Predicted IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3400-3200 (broad) | Weak |

| Imidazole N-H | Stretching | ~3150 | Weak |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| Methylene (B1212753) C-H | Stretching | 2950-2850 | Moderate |

| Aromatic C=C | Stretching | 1610, 1515, 1450 | Strong |

| Imidazole C=N | Stretching | ~1620 | Moderate |

| Thione C=S | Stretching | 1250-1050 | Moderate to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic hydroxyphenyl system and the imidazole-2-thione core.

Imidazole itself exhibits a characteristic absorption peak for the π → π* transition of the C=N bond in the imidazole heterocyclic ring around 210-220 nm. researchgate.net Substituted imidazoles can show shifts in this absorption. Additionally, an n → π* transition of the C=N group may be observed at longer wavelengths, often around 275 nm. researchgate.net The presence of the sulfur atom in the thione group and the auxochromic hydroxyl group on the phenyl ring are expected to influence the position and intensity of these bands. The p-hydroxyphenyl chromophore typically displays absorption maxima around 220 nm and 275-280 nm. The conjugation between the imidazole and phenyl rings via the methylene bridge is interrupted, so the spectrum would likely be a superposition of the electronic transitions of the two main chromophoric systems. It is anticipated that the compound would exhibit a strong absorption band below 300 nm, which could be a composite of the various π → π* transitions. researchgate.netnih.gov

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

|---|---|---|

| Imidazole Ring | π → π* | ~210-230 |

| Imidazole Ring | n → π* | ~270-285 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Furthermore, this technique would elucidate the intermolecular interactions that stabilize the crystal lattice. The presence of both a hydrogen bond donor (phenolic O-H and imidazole N-H) and acceptor (thione sulfur and imidazole nitrogen) suggests that the crystal structure is likely stabilized by a network of hydrogen bonds. The analysis could reveal, for instance, N-H···S or O-H···S hydrogen bonding motifs, which are common in related structures. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing. researchgate.net

Powder X-ray diffraction (PXRD) is a valuable tool for the analysis of polycrystalline materials. While single crystal XRD provides the structure of a single crystal, PXRD is used to analyze a bulk sample, providing a characteristic diffraction pattern that can be used for phase identification and the study of polymorphism. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can have different physical properties such as solubility and stability. A PXRD analysis of this compound would be essential to determine if different crystalline forms can be produced under various crystallization conditions. Each polymorph would exhibit a unique diffraction pattern, allowing for their identification and characterization.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This provides experimental verification of the compound's empirical and molecular formula. For this compound, with the molecular formula C₁₀H₁₀N₂OS, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and identity of the synthesized compound.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 58.23 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.89 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.59 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.76 |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.53 |

| Total | | | | 206.263 | 100.00 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which numerous other properties can be derived. researchgate.net

The electronic structure of a molecule governs its reactivity. Key descriptors are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (a nucleophile), while the LUMO is the orbital most likely to accept electrons (an electrophile). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution across a molecule. It visualizes the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Red areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas signify positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netorientjchem.org For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms and the nitrogen of the imidazole ring, identifying them as sites for interaction with electrophiles or for forming hydrogen bonds.

Table 1: Predicted Quantum Chemical Reactivity Descriptors for this compound This table presents hypothetical but plausible data based on studies of similar heterocyclic thiol compounds.

| Descriptor | Predicted Value (eV) | Significance |

| HOMO Energy | -5.85 | Indicates electron-donating capability. |

| LUMO Energy | -1.95 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.90 | Suggests moderate chemical reactivity and good kinetic stability. orientjchem.org |

Molecules with rotatable single bonds can exist in various three-dimensional arrangements called conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface (PES). researchgate.net This is typically done by systematically rotating key dihedral angles and calculating the energy of each resulting structure. researchgate.net

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful method for structural validation when compared with experimental results. semanticscholar.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netsemanticscholar.org

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths (λmax). sci-hub.se The calculations can identify the specific molecular orbitals involved in these transitions, such as π→π* or n→π* transitions, which are characteristic of the aromatic and heterocyclic rings in the molecule. sci-hub.se

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound This table contains hypothetical predicted data for illustrative purposes, based on methodologies from cited literature.

| Spectrum | Predicted Value | Method |

| ¹H-NMR (δ, ppm) | Aromatic Protons: 6.8-7.5; CH₂: 5.1; OH: 9.6; NH: 12.5 | DFT/GIAO semanticscholar.org |

| ¹³C-NMR (δ, ppm) | Aromatic Carbons: 115-158; CH₂: 50; C=S: ~165 | DFT/GIAO semanticscholar.org |

| UV-Vis (λmax, nm) | ~230, ~285 | TD-DFT sci-hub.se |

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.govresearchgate.net

Docking simulations place the this compound molecule into the active site of a target protein and evaluate the resulting conformations. The primary output is a binding pose that details the specific interactions between the ligand and the protein's amino acid residues. These interactions are critical for molecular recognition and binding affinity. nih.gov

Key interactions for this molecule would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group on the phenyl ring and the N-H and C=S (in its thione tautomer) groups of the imidazole-2-thiol moiety are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzyl and imidazole rings can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

For instance, imidazole-based compounds have been investigated as inhibitors of enzymes like TGF-β type I receptor kinase, where interactions with the hinge region of the kinase domain are crucial for activity. nih.gov

Table 3: Predicted Interactions of this compound with a Hypothetical Kinase Active Site This table illustrates the type of data generated from a molecular docking study.

| Interacting Residue (Example) | Interaction Type | Functional Group on Ligand |

| Aspartic Acid | Hydrogen Bond | Phenolic -OH |

| Leucine | Hydrophobic | Benzyl Ring |

| Valine | Hydrophobic | Imidazole Ring |

| Phenylalanine | π-π Stacking | Phenyl Ring |

| Lysine | Hydrogen Bond | Imidazole Nitrogen/Thiol Sulfur |

Docking algorithms use scoring functions to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol) or a unitless score. nih.govresearchgate.net A more negative binding energy suggests a more stable ligand-protein complex and thus a higher predicted affinity. researchgate.net These scores are used to rank different compounds or different binding poses of the same compound. While not perfectly predictive of experimental binding affinities, scoring functions are highly effective for prioritizing compounds for experimental testing. nih.gov The predicted binding affinity for this compound would be compared against that of known inhibitors of the target protein to gauge its potential efficacy.

Table 4: Example of Docking Scores for this compound This table presents hypothetical binding affinity data for comparison.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

| This compound | TGF-β Type I Receptor Kinase | -8.5 |

| Known Inhibitor (Reference) | TGF-β Type I Receptor Kinase | -9.2 |

Computational Chemistry and Molecular Modeling Studies of 1 4 Hydroxybenzyl Imidazole 2 Thiol

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development. These in silico methods provide profound insights into the behavior of molecules at an atomic level, helping to predict their properties, interactions, and potential as therapeutic agents. For 1-(4-Hydroxybenzyl)imidazole-2-thiol, computational studies are crucial for understanding its dynamic behavior, elucidating its structure-activity relationships, and predicting its pharmacokinetic profile.

Preclinical Biological Activity and Mechanistic Investigations of 1 4 Hydroxybenzyl Imidazole 2 Thiol

In Vitro Biological Screening Methodologies

In vitro screening provides a foundational understanding of a compound's biochemical and pharmacological properties. These methods are designed to be rapid, sensitive, and suitable for high-throughput formats, allowing for the efficient testing of compounds against a wide array of biological targets. nih.govabcam.com Methodologies include enzyme inhibition assays to measure the potency of a compound against specific enzymes and receptor binding assays to determine its affinity for cellular receptors.

Enzyme inhibition assays are a cornerstone of drug discovery, designed to identify and characterize molecules that can modulate the activity of a specific enzyme. researchmap.jp These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, or as the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme.

Dopamine (B1211576) Beta-Hydroxylase (DBH) is a copper-containing enzyme that catalyzes the final step in the biosynthesis of norepinephrine (B1679862) from dopamine. wikipedia.org Its role in catecholamine synthesis makes it a significant target for modulating sympathetic nervous system activity. medchemexpress.com

The compound 1-(4-Hydroxybenzyl)imidazole-2-thiol has been identified as a potent, multisubstrate inhibitor of Dopamine Beta-Hydroxylase. nih.gov Research indicates that the compound is specifically designed to act as an inhibitor by incorporating mimics of both the phenethylamine (B48288) substrate and the oxygen substrate into a single molecule. nih.gov Kinetic studies support a mechanism where this compound binds specifically to the reduced, active form (Cu+) of the enzyme at both the dopamine binding site and the copper-containing active site. nih.gov This dual interaction accounts for its high potency. nih.gov

Interactive Data Table: DBH Inhibition Profile

| Compound | Target Enzyme | Inhibition Constant (K_is_) | Mechanism |

|---|

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and specific isoforms, such as CA IX, are associated with tumors. nih.gov

Standard in vitro screening for CA inhibitors involves measuring the enzyme's activity. One common method is a colorimetric assay that utilizes the esterase activity of CA. abcam.com In this assay, the enzyme acts on an ester substrate to release a chromogenic product, which can be quantified by measuring its absorbance, typically around 405 nm. abcam.com The presence of an effective inhibitor reduces the enzyme's activity, leading to a decrease in the colorimetric signal. abcam.com The sulfonamide drug Acetazolamide is often used as a reference inhibitor in these assays. abcam.comnih.gov

Specific data on the inhibitory activity of this compound against any Carbonic Anhydrase isoforms is not available in the reviewed scientific literature.

Interactive Data Table: CA Inhibition Profile

| Compound | Target Isoform | IC50 | K_i_ |

|---|

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net

The most common method for screening AChE inhibitors in vitro is the Ellman method. attogene.com This colorimetric assay uses acetylthiocholine (B1193921) as a substrate for AChE. The enzyme hydrolyzes it to produce thiocholine, which then reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that is measured spectrophotometrically at approximately 412 nm. attogene.comnih.gov A decrease in the rate of color formation indicates inhibition of the enzyme. attogene.com Assays can be performed with purified recombinant human AChE or using cell-based systems. nih.gov

There are no specific research findings detailing the inhibitory effect of this compound on Acetylcholinesterase in the reviewed literature.

Interactive Data Table: AChE Inhibition Profile

| Compound | Target Enzyme | % Inhibition | IC50 |

|---|

In vitro screening is widely applied to other enzyme classes, such as kinases and proteases, which are crucial in cell signaling and protein regulation.

Kinase Inhibition Assays: Tyrosine kinases, for example, are enzymes that regulate cellular processes like proliferation and differentiation, and their deregulation is linked to diseases such as cancer. nih.gov Assays to screen for kinase inhibitors often involve incubating the enzyme with a substrate (like a peptide) and ATP. The amount of phosphorylated substrate or the amount of ATP consumed is then quantified, often using fluorescence, luminescence, or radioactivity-based detection methods. nih.gov

Protease Inhibition Assays: Proteases are enzymes that catalyze the breakdown of proteins. To screen for inhibitors, a specific protease is incubated with a substrate that, when cleaved, produces a detectable signal. researchmap.jp This is commonly a fluorogenic substrate, where cleavage separates a fluorophore from a quencher, resulting in an increase in fluorescence that can be measured over time. researchmap.jp

Specific data on the activity of this compound against specific kinases or proteases are not available in the currently reviewed scientific literature.

Interactive Data Table: Kinase and Protease Inhibition Profile

| Compound | Target Enzyme | Assay Type | IC50 |

|---|---|---|---|

| This compound | Kinases (e.g., EGFR, CDK2) | Data not available | Data not available |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a preparation of cells or membranes containing the receptor of interest. A radiolabeled ligand known to bind to the receptor is added along with the test compound. The test compound's ability to displace the radiolabeled ligand is measured, which allows for the calculation of its binding affinity (often expressed as a Ki or IC50 value). nih.gov These studies can determine if a compound has the potential to act as an agonist or antagonist at a given receptor, such as the alpha-1 and alpha-2 adrenergic receptors, which are targets for various imidazole-containing compounds. nih.gov

There is no information available in the reviewed literature regarding the specific binding or activation profile of this compound at any characterized receptors.

Interactive Data Table: Receptor Binding Profile

| Compound | Target Receptor | Assay Type | Binding Affinity (K_i_) |

|---|

Cell-Based Assays for Cellular Response

Cell-based assays are fundamental in preclinical research for evaluating the biological effects of a compound at the cellular level. These in vitro studies offer crucial preliminary data on a compound's potential efficacy and mechanism of action across various therapeutic areas.

Antibacterial and Antifungal Activity: Research on related structures indicates that imidazole (B134444) derivatives can be effective against both bacterial and fungal pathogens. For instance, certain benzenesulfonamide-bearing imidazole-2-thiol compounds have shown potent activity against various mycobacterial strains, in some cases exceeding that of reference antibiotics. nih.gov The imidazole ring is a core component of widely used antifungal medications like miconazole, which function by disrupting the synthesis of the fungal cell membrane. researchgate.net Studies on 1,4-dialkoxynaphthalen-2-acyl imidazolium (B1220033) salts revealed prominent anti-Candida activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against Candida species. jelsciences.com Similarly, other research has identified substituted 4-thiazolidinone (B1220212) derivatives with a 4-hydroxyphenyl group that exhibit notable antifungal activity. researchgate.net The thiol group (-SH) within the imidazole-2-thiol structure may also contribute to antimicrobial effects.

Antiviral Activity: Imidazole derivatives have also been investigated for their antiviral properties. sigmaaldrich.com Studies have shown that certain 1-hydroxyimidazole (B8770565) derivatives can inhibit the replication of viruses like the vaccinia virus, with some compounds demonstrating half-maximal inhibitory concentrations (IC50) in the low microgram per milliliter range. sigmaaldrich.comnih.gov The antiviral mechanism of some thiol-based compounds against viruses like SARS-CoV-2 has been linked to the reduction of critical disulfide bonds in viral proteins, such as the spike glycoprotein, thereby inhibiting viral entry into host cells. nih.gov Given that this compound contains a thiol group, this represents a potential, though unconfirmed, mechanism for antiviral action.

The anticancer potential of imidazole-containing compounds is an area of intensive research. nih.gov The imidazole scaffold is considered a privileged structure in the design of kinase inhibitors and other anticancer agents. While direct studies on this compound are scarce, related compounds featuring the 4-hydroxyphenyl-imidazole core have shown promising results in cell-based anticancer assays.

Cell Viability and Proliferation: The MTT assay is a standard method used to assess cell viability by measuring the metabolic activity of cells, which is proportional to the number of living cells. Several studies on imidazole derivatives have utilized this assay to determine their cytotoxic effects on various cancer cell lines.

For example, a study on 4-acetophenone moiety-bearing imidazole derivatives identified several promising compounds. One such compound, 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one , which is structurally similar to the subject compound, was noted for its cytotoxicity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. Another related compound, 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1Himidazol-1-yl] benzoic acid , also demonstrated promising anticancer activity. nih.gov

Benzenesulfonamide-bearing imidazole derivatives have also been evaluated, with the most cytotoxic compound showing a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM against the MDA-MB-231 breast cancer cell line. These findings suggest that the 4-hydroxyphenyl-imidazole scaffold is a viable candidate for developing new anticancer agents.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound | Cancer Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Triple-negative breast cancer) | MTT Assay | EC50 = 20.5 ± 3.6 µM | |

| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Malignant melanoma) | MTT Assay | EC50 = 27.8 ± 2.8 µM | |

| 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | MDA-MB-231, PPC-1, U-87 | MTT Assay | Identified as a promising cytotoxic agent | |

| Triazole-imidazo[1,2-b]pyrazole derivative (1h) | MeOV and MeTA (Metastatic melanoma) | Viability Assay | Reduced viability by up to 85% at 10 µM after 72h |

Apoptosis: Inducing apoptosis (programmed cell death) in cancer cells is a key strategy for cancer therapy. Some imidazole derivatives have been shown to function as apoptosis inducers. For example, one study reported that a novel 1-(4-substituted phenyl)-2-ethyl imidazole derivative, compound 4f , induced apoptosis through the mitochondrial pathway. This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This suggests that compounds like this compound could potentially exert their anticancer effects by triggering apoptotic cell death.

The imidazole ring is present in molecules that modulate inflammatory pathways. While specific data for this compound is unavailable, related benzimidazole (B57391) and imidazole derivatives have been shown to possess anti-inflammatory properties in cellular models.

A common in vitro assay for inflammation involves stimulating immune cells like macrophages (e.g., RAW 264.7 cell line) with lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory mediators. Studies on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have shown that they can effectively inhibit the release of inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) from LPS-stimulated cells. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. Certain 2-substituted benzimidazole derivatives have demonstrated inhibitory potential against COX enzymes in vitro, with some compounds showing lower IC50 values than the standard drug ibuprofen (B1674241) in chemiluminescence assays. These findings indicate that the imidazole scaffold is a promising template for the development of novel anti-inflammatory agents.

The presence of both a phenolic hydroxyl (-OH) group and a thiol (-SH) group in this compound strongly suggests a potential for antioxidant activity. Both functional groups are known to act as free radical scavengers through hydrogen or electron donation.

The antioxidant potential of a compound is typically evaluated using a panel of in vitro assays. Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method assesses the capacity of a compound to scavenge the ABTS radical cation.

Electron Transfer Assays (e.g., FRAP, TAC): These assays measure a compound's ability to reduce an oxidant, which is another key feature of antioxidant activity.

Studies on related compounds have confirmed the antioxidant potential of these structural motifs. For example, research on catechol hydrazinyl-thiazole derivatives demonstrated significant radical scavenging and electron transfer capabilities, with some compounds being more potent than the standard antioxidant Trolox. Similarly, evaluations of thiazolyl–catechol compounds highlighted significant antioxidant activities. The combination of a thiazole (B1198619) or imidazole ring with a phenolic structure often results in compounds with substantial antioxidant properties.

Neurodegenerative diseases are often associated with oxidative stress, inflammation, and neuronal cell death. nih.gov Compounds with antioxidant and anti-inflammatory properties are therefore of interest for their potential neuroprotective effects.

While direct evidence for this compound is lacking, research on other imidazole and thiazole derivatives has shown promise in this area. For instance, a novel imidazolyl nitrone was found to significantly prevent delayed neuronal cell death in the hippocampus following ischemia in animal models. Another study on imidazo[2,1-b]thiazole (B1210989) derivatives identified compounds with a noteworthy neuroprotective profile. nih.gov Thiazolidine derivatives, which share some structural similarities, have also been shown to reduce neuronal damage by down-regulating the overexpression of proinflammatory cytokines and modulating inflammatory pathways like NF-κB. nih.gov These findings suggest that the core structure of this compound may confer neuroprotective properties, although this requires experimental validation.

Gene Expression and Protein Level Analysis (e.g., RT-PCR, Western Blot, ELISA)

To elucidate the molecular mechanisms underlying the biological activities observed in cell-based assays, researchers employ techniques that analyze changes in gene and protein expression.

Western Blot: This technique is used to detect and quantify specific proteins. In the context of anticancer research on imidazole derivatives, Western blotting has been used to demonstrate that a pro-apoptotic compound increased the expression of the Bax protein while decreasing the expression of the Bcl-2 protein, confirming its role in the mitochondrial apoptosis pathway.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is commonly used to measure the concentration of specific proteins, such as cytokines, in cell culture supernatants. It is a key method in anti-inflammatory studies to quantify the reduction in pro-inflammatory cytokines like IL-6 and TNF-α following treatment with a test compound.

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): This method is used to measure the expression levels of specific genes. For instance, studies on antiviral imidazole derivatives have used RT-PCR to show that a compound can suppress the expression of viral genes while simultaneously enhancing the expression of host immune genes, such as interferons. sigmaaldrich.com

These analytical methods are crucial for moving beyond simple activity screening to understanding the precise pathways and molecular targets through which a compound like this compound might exert its therapeutic effects. Proteomic approaches can also be used to identify protein thiols that are modified in response to redox signals, which would be particularly relevant for a thiol-containing compound.

Target Identification and Validation Studies

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. However, no specific target identification or validation studies for this compound have been found in the reviewed literature. The typical workflow for such an investigation is outlined below.

Affinity-based probes are powerful tools for identifying the cellular binding partners of a small molecule. This process generally involves modifying the compound of interest—in this case, this compound—with a linker and a reporter tag, such as biotin. This "bait" is then incubated with cell lysates, and any proteins that bind to it are "pulled down" using an affinity matrix (e.g., streptavidin beads).

Despite the utility of this technique, there are no published reports of an affinity probe being synthesized for this compound, nor any results from pull-down assays to identify its protein targets.

Following a pull-down assay, mass spectrometry-based proteomics is the standard method for identifying the captured proteins. This technique allows for the high-throughput identification and quantification of proteins that interact with the bait molecule.

A literature review found no studies that have employed proteomic approaches to identify the molecular targets of this compound.

Once a potential target is identified, its role in the compound's activity is often confirmed using genetic techniques. By knocking out or knocking down the gene encoding the putative target protein, researchers can observe whether the biological effects of the compound are diminished or eliminated, thereby validating the target engagement.

There are currently no published genetic knockout or knockdown studies related to the validation of targets for this compound.

Preclinical In Vivo Efficacy Studies (Animal Models)

Preclinical in vivo studies in animal models are essential for evaluating the therapeutic potential and efficacy of a compound before it can be considered for human trials.

The selection of an appropriate animal model is crucial and depends on the anticipated therapeutic application of the compound. For instance, if a compound is hypothesized to have anti-inflammatory properties, a rodent model of induced inflammation would be appropriate.

No preclinical studies have been published that describe the selection or use of any specific disease models to test the in vivo efficacy of this compound.

The evaluation of efficacy involves administering the compound to the selected animal model and measuring relevant endpoints to determine if it produces the desired therapeutic effect.

As no preclinical disease models have been reported for the study of this compound, there is consequently no available data on its efficacy in animal models. Therefore, no data tables on its in vivo efficacy can be presented.

Biomarker Analysis and Pharmacodynamic Endpoints in Animal Studies

In the realm of drug development, biomarker analysis plays a pivotal role in understanding a compound's biological effects and its engagement with the intended target. For compounds like HBIT, which possess a chemical structure suggestive of potential tyrosine kinase inhibitory and anti-fibrotic activities, the selection of appropriate biomarkers and pharmacodynamic (PD) endpoints in animal models is crucial for demonstrating preclinical efficacy.

Given the absence of specific published data for HBIT, the following discussion is based on established principles and common practices for related classes of compounds, such as tyrosine kinase inhibitors (TKIs) and anti-fibrotic agents. nih.govresearchgate.net

Biomarker Analysis:

Biomarkers can provide insights into the mechanism of action and the physiological response to a drug. parexel.com For a compound with potential TKI activity, especially in the context of diseases like cancer or fibrosis, several categories of biomarkers are typically evaluated in preclinical animal models:

Target Engagement Biomarkers: These markers confirm that the drug is interacting with its intended molecular target. In the case of TKIs, this often involves measuring the phosphorylation status of the target kinase or its downstream signaling proteins in tumor or tissue samples obtained from treated animals. researchgate.net For instance, a reduction in the phosphorylation of specific receptor tyrosine kinases would indicate successful target engagement.

Pathway Modulation Biomarkers: These biomarkers demonstrate that the drug is affecting the broader biological pathway in which the target is involved. For anti-fibrotic agents, this could include measuring the levels of key pro-fibrotic mediators such as Transforming Growth Factor-beta (TGF-β), Connective Tissue Growth Factor (CTGF), and Platelet-Derived Growth Factor (PDGF). nih.gov

Efficacy Biomarkers: These markers correlate with the therapeutic effect of the drug. In fibrosis models, this may include quantifiable changes in collagen deposition, levels of hydroxyproline (B1673980) (a major component of collagen), and the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA). nih.gov In oncology models, circulating tumor DNA (ctDNA) and specific cancer-associated antigens can serve as efficacy biomarkers.

A hypothetical biomarker panel for evaluating HBIT in a preclinical model of idiopathic pulmonary fibrosis (IPF) is presented below.

| Biomarker Category | Specific Biomarker | Tissue/Fluid | Rationale |

| Target Engagement | Phosphorylated Receptor Tyrosine Kinases (e.g., p-PDGFR, p-FGFR) | Lung Tissue | To confirm inhibition of key kinases involved in fibrotic signaling pathways. The imidazole scaffold is present in many kinase inhibitors. |

| Pathway Modulation | Transforming Growth Factor-beta (TGF-β) | BAL Fluid, Plasma | A central pro-fibrotic cytokine that drives fibroblast differentiation and extracellular matrix deposition. |

| Connective Tissue Growth Factor (CTGF) | Lung Tissue, Plasma | A downstream mediator of TGF-β signaling that promotes fibrosis. | |

| Efficacy | Collagen Content (e.g., via Hydroxyproline assay) | Lung Tissue | A direct measure of the extent of fibrosis. |

| Alpha-Smooth Muscle Actin (α-SMA) | Lung Tissue | A marker of myofibroblast differentiation, the primary cell type responsible for excessive matrix production in fibrosis. | |

| Histological Scoring (e.g., Ashcroft score) | Lung Tissue | A semi-quantitative assessment of the severity of fibrosis based on microscopic examination. |

Pharmacodynamic Endpoints:

Pharmacodynamic endpoints are the measurable outcomes that demonstrate the biological effect of a drug. In preclinical animal studies, these endpoints are essential for establishing a dose-response relationship and for predicting clinical efficacy.

For an agent with potential anti-fibrotic properties like HBIT, key pharmacodynamic endpoints in animal models of fibrosis (e.g., bleomycin-induced lung fibrosis) would include:

Reduction in Lung Collagen Deposition: This is a primary endpoint, often assessed by histological staining (e.g., Masson's trichrome) and quantified using biochemical assays for hydroxyproline.

Improved Lung Function: In some animal models, lung function parameters such as compliance and resistance can be measured to assess the physiological impact of the anti-fibrotic treatment.

Attenuation of Inflammatory Cell Infiltration: The inflammatory response often precedes and accompanies fibrosis. Therefore, a reduction in the number of inflammatory cells (e.g., macrophages, neutrophils) in bronchoalveolar lavage (BAL) fluid or lung tissue can be a relevant pharmacodynamic endpoint.

It is important to emphasize that the selection of biomarkers and pharmacodynamic endpoints is highly dependent on the specific disease model and the hypothesized mechanism of action of the investigational compound.

Investigation of Pharmacokinetic Properties in Preclinical Models (ADME in vivo)

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of preclinical development. nih.gov These pharmacokinetic properties determine the concentration of the drug that reaches the target site and its duration of action, which are critical for both efficacy and safety. While specific in vivo ADME data for this compound is not publicly available, this section will outline the typical investigations conducted for a novel small molecule of this nature, drawing upon general principles for imidazole-containing compounds. pressbooks.pubresearchgate.netniscpr.res.in

Absorption and Distribution Studies in Animal Models

Absorption:

The absorption characteristics of a compound determine its bioavailability after oral administration. For a compound like HBIT, which contains both polar (hydroxyl, thiol) and non-polar (benzyl, imidazole) moieties, its absorption profile would be investigated in various animal species, typically rodents (mice, rats) and non-rodents (dogs, monkeys).

Key parameters evaluated during absorption studies include:

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

These parameters are determined by collecting blood samples at various time points after oral and intravenous administration and analyzing the plasma concentrations of the parent drug. The physicochemical properties of imidazole derivatives can influence their absorption. nih.gov

Distribution:

Once absorbed, a drug distributes into various tissues and organs. The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. A large Vd suggests extensive tissue distribution.

Distribution studies for a compound like HBIT would typically involve:

Plasma Protein Binding: The extent to which the drug binds to plasma proteins like albumin. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.

Tissue Distribution Studies: These studies, often conducted in rodents using radiolabeled compounds, determine the concentration of the drug in various tissues (e.g., lung, liver, kidney, brain) at different time points after administration. This information is crucial for identifying potential target organs for efficacy and toxicity.

The following table illustrates hypothetical pharmacokinetic parameters for HBIT based on typical values for small molecule drugs.

| Parameter | Hypothetical Value (Rat) | Description |

| Oral Bioavailability (F%) | 30 - 50% | The presence of polar groups might limit passive diffusion across the gut wall, leading to moderate bioavailability. |

| Maximum Plasma Concentration (Cmax) | 1 - 5 µM | This would be dose-dependent and influenced by the rate of absorption and elimination. |

| Time to Cmax (Tmax) | 1 - 4 hours | A typical timeframe for oral absorption of small molecules. |

| Volume of Distribution (Vd) | > 1 L/kg | The lipophilic benzyl (B1604629) and imidazole groups could lead to significant distribution into tissues, resulting in a Vd greater than total body water. |

| Plasma Protein Binding | > 90% | Many small molecule drugs exhibit high plasma protein binding. |

Metabolism Pathway Identification in Animal Models

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. Identifying the metabolic pathways of a new chemical entity is essential for understanding its clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.

For this compound, several metabolic pathways can be anticipated based on its chemical structure:

Phase I Metabolism: These reactions typically involve oxidation, reduction, or hydrolysis.

Oxidation: The aromatic rings (both the phenol (B47542) and the imidazole) are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes. The benzylic carbon could also be oxidized.

O-Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a major Phase II metabolic pathway.

S-Methylation or Oxidation: The thiol group can undergo methylation or be oxidized to sulfenic, sulfinic, or sulfonic acids.

Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: As mentioned, the phenolic hydroxyl group is a likely site for glucuronidation.

Sulfation: The phenolic hydroxyl group can also be conjugated with sulfate.

Glutathione Conjugation: The imidazole ring or other electrophilic metabolites could potentially be conjugated with glutathione.

Metabolite identification studies are typically conducted by analyzing plasma, urine, and feces from animals treated with the drug, often using high-resolution mass spectrometry. In vitro studies using liver microsomes and hepatocytes from different species (including human) are also employed to predict human metabolism.

Excretion Routes and Clearance Mechanisms in Animal Models

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (into urine) and the liver (into bile and then feces).

To determine the excretion routes of HBIT, mass balance studies are typically performed using a radiolabeled version of the compound. The total radioactivity is measured in urine and feces collected over several days to determine the primary route and extent of excretion.

Clearance (CL) is a pharmacokinetic parameter that describes the rate at which a drug is removed from the body. It is the sum of clearance by all elimination routes (e.g., renal clearance and hepatic clearance).

The clearance mechanism for HBIT would be elucidated by:

Analyzing the chemical nature of the excreted products: If the majority of the excreted material consists of metabolites, hepatic metabolism is likely the primary clearance mechanism. If the parent drug is largely excreted unchanged in the urine, renal excretion is dominant.

In vitro transporter studies: These studies investigate whether the compound is a substrate for uptake and efflux transporters in the liver and kidney, which can play a significant role in its clearance.

Understanding the complete ADME profile of this compound in preclinical models is a critical prerequisite for its potential advancement into clinical development.

Advanced Applications in Materials Science and Chemo Sensing if Applicable to the Compound S Specific Research

Integration of 1-(4-Hydroxybenzyl)imidazole-2-thiol into Nanomaterials

While specific research on the integration of this compound into nanomaterials is not extensively documented, the inherent properties of its functional groups suggest significant potential in this area. The thiol group is well-known for its strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver, providing a robust anchoring point for surface functionalization.

The thiol moiety of this compound can facilitate the straightforward surface functionalization of metallic nanoparticles. This attachment can enhance the stability of the nanoparticles in various media and introduce new functionalities to their surfaces. The imidazole (B134444) and hydroxyl groups can then be used for further chemical modifications, allowing for the fabrication of complex hybrid materials. For instance, the imidazole ring can coordinate with various metal ions, while the hydroxyl group can participate in esterification or etherification reactions. This multi-functionality could enable the creation of layered or core-shell nanostructures with tailored properties. The synthesis of hybrid molecules with an imidazole-1,3,4-thiadiazole core has been explored, demonstrating the versatility of the imidazole moiety in constructing complex molecular architectures. nih.gov

Development of Chemo-sensors and Biosensors Utilizing this compound

The development of selective and sensitive chemo-sensors and biosensors is a rapidly growing field. The functional groups present in this compound make it a promising candidate for the design of novel sensing platforms, although specific applications of this compound have yet to be reported.

The imidazole ring and the thiol group are both excellent metal ion coordinators. nih.govrsc.org This suggests that this compound could be employed as a recognition element for the detection of various metal cations. The selectivity of the sensor could be tuned by modifying the steric and electronic environment around these coordinating groups. Furthermore, the hydroxyl group can participate in hydrogen bonding, potentially enabling the recognition of specific anions or neutral molecules. The design of imidazole-based ligands for metal ion sensing is an active area of research.

A common strategy in chemo-sensor design is to couple the recognition event to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The aromatic nature of the benzyl (B1604629) and imidazole rings in this compound suggests that it may possess inherent fluorescent properties. Upon binding of an analyte to the thiol or imidazole moieties, a change in the electronic structure of the molecule could occur, leading to a detectable change in its fluorescence emission. This mechanism, known as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), is a popular basis for fluorescent sensors.

Catalytic Applications (e.g., Organocatalysis, Metal Coordination)

The imidazole and thiol functionalities are well-established in the field of catalysis, both in biological systems (e.g., in the active sites of enzymes) and in synthetic chemistry.

Organocatalysis:

Imidazole and its derivatives have been successfully employed as organocatalysts in a variety of chemical transformations. nih.govias.ac.inrsc.org They can act as nucleophilic catalysts or as general bases. The presence of the hydroxyl group in this compound could enhance its catalytic activity, as has been demonstrated in the synthesis of cyclic carbonates from epoxides and carbon dioxide using hydroxy-containing imidazole organocatalysts. nih.gov The hydroxyl group can participate in hydrogen bonding interactions, which can activate substrates and stabilize transition states. Research has shown that imidazole can catalyze multicomponent reactions to produce structurally diverse molecules. nih.gov

Metal Coordination:

The imidazole and thiol groups are excellent ligands for a wide range of transition metals. nih.govrsc.org The coordination of this compound to a metal center could result in the formation of catalytically active complexes. The thiol group can coordinate to a metal, and this metal-thiolate bond can play a crucial role in catalytic cycles, for instance, in hydrogenation reactions. acs.org The imidazole ring can also coordinate to metal ions, and the resulting complexes can have diverse applications. nih.govacs.org The combination of a "soft" thiol donor and a "borderline" imidazole nitrogen donor makes this ligand potentially suitable for stabilizing a variety of metal oxidation states and geometries, leading to catalysts with unique reactivity and selectivity. For example, group 11 metal complexes with imidazole thioether ligands have been shown to be effective catalysts in oxidation reactions. rsc.org

Future Research Directions and Potential Translational Avenues

Elucidation of Novel Biological Targets for 1-(4-Hydroxybenzyl)imidazole-2-thiol

While initial studies may have identified primary targets for this compound, a comprehensive understanding of its mechanism of action requires a broader search for additional biological targets. The imidazole (B134444) scaffold is a versatile feature found in compounds that interact with a wide array of biological molecules. Future research should therefore focus on identifying these secondary or novel targets, which could unveil new therapeutic applications or explain its full pharmacological profile.

Advanced screening methodologies will be central to this effort. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and computational target prediction can be employed to identify direct binding partners of the compound within the cellular proteome. For instance, related imidazole-containing compounds have been shown to interact with targets as diverse as p38 MAP kinase, imidazoline (B1206853) I2 receptors (I2-IRs), and 20-HETE synthase, suggesting that this compound may have a similarly broad target profile. nih.govnih.govnih.gov Investigating its affinity for such targets, which are implicated in inflammatory and neurodegenerative diseases, could open up entirely new research paths. nih.govnih.gov

Furthermore, exploring its effects on signaling pathways beyond its primary mechanism is crucial. Kinase profiling assays, gene expression analysis (transcriptomics), and metabolomics studies can provide a systems-level view of the cellular response to the compound, potentially revealing unexpected downstream effects and novel therapeutic hypotheses.

Design and Synthesis of Advanced Analogues with Enhanced Potency, Selectivity, and Desirable ADME Profiles

The development of advanced analogues of this compound is a critical step towards creating a viable drug candidate. The goal of this medicinal chemistry effort is to systematically modify the parent structure to improve its therapeutic index by enhancing potency and selectivity while optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Structure-Activity Relationship (SAR) studies will form the foundation of this work. By synthesizing a library of derivatives with modifications at key positions—such as the 4-hydroxybenzyl group, the imidazole ring, and the thiol moiety—researchers can probe the chemical space around the lead compound. For example, replacing the thiol group with other functionalities or altering the substitution pattern on the benzyl (B1604629) ring could significantly impact target binding and cellular activity. scirp.orgnih.gov Synthetic strategies for other imidazole derivatives, such as coupling reactions to introduce different aryl groups or cyclization reactions with various aldehydes, can be adapted for this purpose. nih.govnih.gov

A primary objective is to enhance target selectivity to minimize potential off-target effects. Analogues should be screened against a panel of related and unrelated targets. Concurrently, optimizing ADME properties is essential for clinical translation. Modifications can be made to improve aqueous solubility, metabolic stability, and cell permeability. For example, research on other imidazole-based compounds has shown that replacing a thiazole (B1198619) ring with an imidazole ring can significantly improve water solubility. nih.gov

Table 1: Strategies for Analogue Development

| Modification Strategy | Objective | Example from Related Compounds | Citation |

|---|---|---|---|

| Ring Substitution | Enhance potency and selectivity | Introduction of a side chain with a carboxylic acid to an imidazole core increased inhibitory activity against 20-HETE synthase. | nih.gov |

| Functional Group Alteration | Improve ADME properties | Replacing a thiazole ring with an imidazole was shown to improve aqueous solubility in anticancer agents. | nih.gov |

| Scaffold Hopping | Discover novel activities | Creating hybrid scaffolds derived from a benzophenone (B1666685) structure and a triazole led to dual-targeting agents for tubulin and aromatase. | nih.gov |

| Sulfonate Ester Formation | Modulate inhibitory activity | Synthesis of (4-substituted phenyl)sulfonate derivatives of a 4-hydroxybenzyl imidazole compound yielded potent inhibitors of P45017alpha. | nih.gov |

Exploration of Combination Therapies with this compound (Preclinical Focus)

To enhance therapeutic efficacy and potentially overcome drug resistance, the preclinical investigation of this compound in combination with other therapeutic agents is a promising avenue. The rationale for combination therapy is to target distinct but complementary biological pathways, leading to a synergistic or additive effect.

Initial preclinical studies should focus on combining this compound with standard-of-care agents used for the target disease. For example, if the compound shows anticancer properties, it could be tested alongside established chemotherapeutics or targeted agents. An alternative approach involves designing dual-targeting agents, where a single molecule is engineered to inhibit two distinct targets, a strategy that has been explored with other imidazole-based compounds targeting both tubulin and aromatase. nih.gov

In vitro studies using relevant cell lines can be used to assess synergy, using methodologies like the Chou-Talalay method to calculate a combination index. Promising combinations can then be advanced to in vivo animal models to evaluate enhanced efficacy and to monitor for any unforeseen toxicities arising from the drug combination.

Diversification of Preclinical Disease Models for Efficacy Testing

To gain a more accurate prediction of clinical efficacy, it is imperative to test this compound and its advanced analogues in a diverse range of preclinical models that better recapitulate human disease. Over-reliance on simple, two-dimensional cell cultures can be misleading, and a move towards more complex and physiologically relevant systems is necessary.

This includes the use of three-dimensional (3D) models such as spheroids or organoids, which more closely mimic the cellular architecture and microenvironment of human tissues. For neurodegenerative disease research, models like the HT22 mouse hippocampal neuronal cell line and the SH-SY5Y human dopaminergic cell line have been used to study neuroprotection and neuroinflammation for related imidazole compounds. nih.gov

For in vivo testing, moving beyond standard subcutaneous xenograft models to orthotopic or patient-derived xenograft (PDX) models can provide more clinically relevant data on efficacy. Furthermore, genetically engineered mouse models (GEMMs) that spontaneously develop the disease of interest are invaluable for studying the compound's effect in the context of an intact immune system and natural disease progression. The use of varied animal models, including rodents and potentially non-human primates, is crucial for evaluating therapeutic antibodies and other novel agents. nih.govnih.gov

Strategic Development Towards Potential Translational Research Avenues (e.g., Biomarker Development)

A strategic approach to translational research is essential to bridge the gap between preclinical findings and clinical trials. A key component of this strategy is the early development of biomarkers, which are measurable indicators of a biological state or condition.

Three types of biomarkers are particularly critical for the clinical development of this compound:

Target Engagement Biomarkers: These markers provide evidence that the drug is interacting with its intended biological target in the body. This could involve measuring the inhibition of a specific enzyme's activity in patient samples or using imaging techniques like Positron Emission Tomography (PET) with a radiolabeled version of the compound.

Pharmacodynamic (PD) Biomarkers: PD biomarkers demonstrate that the drug is having the desired downstream biological effect. For example, if the compound is designed to inhibit an inflammatory pathway, a PD biomarker could be the level of a specific cytokine in the blood. nih.gov

Predictive Biomarkers: These biomarkers help to identify the patient population most likely to respond to the treatment. This could involve genetic markers, protein expression levels, or other patient characteristics.

Integrating biomarker discovery and validation into preclinical studies, for instance by analyzing biomarker expression in PDX models, can provide the necessary data to design more efficient and targeted "Phase 0" or Phase I clinical trials. This forward-thinking approach is crucial for navigating the complex path from laboratory discovery to a potential new medicine. nih.gov

Table 2: Referenced Compounds

| Compound Name |

|---|

| This compound |

| 2-(benzo[b]thiophen-2-yl)-1H-imidazole |

| 1-hydroxy-2,4,5-triaryl imidazole |

| SB202190 |

| 1-(4-benzoylphenyl)imidazole |

| Phenstatin |

| Letrozole |

| 4,5-diphenyl-1H-imidazol-2-thiol |

| Toluene-4-sulfonic acid 4-imidazol-1-ylmethyl-phenyl ester |

| 2-aryl-4-benzoyl-imidazole |

| Paclitaxel |

| Vinblastine |

| Combretastatin A4 |

| Thalidomide |

| Lenalidomide |

| Pomalidomide |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Hydroxybenzyl)imidazole-2-thiol, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves coupling phenethylamine mimics with sulfur-containing moieties. Key steps include avoiding dehalogenation by using Raney nickel instead of palladium catalysts, as demonstrated in imidazole derivative syntheses. Reaction parameters such as solvent (ethanol vs. water), temperature (45°C optimal), and base strength (NaOH over Na₂CO₃) significantly impact yield . For multisubstrate inhibitors like this compound, substructural analogues (e.g., p-cresol and 1-methylimidazole-2-thiol) are synthesized separately and tested for binding compatibility .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

- Methodology : Structural elucidation relies on IR spectroscopy (to identify thiol and hydroxyl groups), - and -NMR (to confirm aromatic and alkyl substituents), and mass spectrometry for molecular weight validation. X-ray crystallography is critical for resolving bond angles and spatial arrangements, as shown in analogous benzimidazole derivatives . Thermal stability can be assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does this compound function as a multisubstrate inhibitor of dopamine β-hydroxylase (DBH), and what kinetic evidence supports this mechanism?

- Methodology : Steady-state kinetic assays are used to determine values (~10⁻⁹ M), indicating high potency. Yonetani-Theorell double-inhibition experiments demonstrate mutually exclusive binding of substructures (e.g., phenethylamine and copper-binding moieties), confirming multisubstrate inhibition. Binding specificity to the reduced Cu⁺ form of DBH is validated using pH-dependent kinetic studies .

Q. How do pH variations influence the inhibitory activity of this compound, and what experimental approaches address these effects?